molecular formula C19H19F2N3O2 B2826379 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide CAS No. 1421459-81-5

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide

Cat. No.: B2826379
CAS No.: 1421459-81-5
M. Wt: 359.377
InChI Key: UARXLBUVIRLGET-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is a synthetically designed organic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure incorporates multiple pharmacophores common to bioactive molecules, including fluorinated aryl rings and an imidazolidinone moiety. The strategic placement of fluorine atoms is a recognized strategy in modern drug design, as it can profoundly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and affecting its binding affinity to biological targets through electronic and steric effects . The 2-oxoimidazolidin-1-yl group present in the structure is a key feature noted in the scientific literature for its potential to mimic transition states or interact with enzymatic sites . This specific structural motif is found in compounds investigated for various therapeutic applications. For instance, molecules featuring similar heterocyclic cores and fluorine substitutions have been explored as inhibitors for viral polymerases and as antagonists for receptors like the calcitonin gene-related peptide (CGRP) receptor, a target for conditions such as migraine . Furthermore, the benzamide scaffold is a privileged structure in pharmacology, frequently appearing in compounds with diverse biological activities. This combination of features makes this compound a valuable chemical tool for researchers. Its primary applications include serving as a key intermediate in organic synthesis, a building block for the development of compound libraries, and a candidate for high-throughput screening in the identification of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O2/c20-14-5-3-4-13(10-14)11-15(24-9-8-22-19(24)26)12-23-18(25)16-6-1-2-7-17(16)21/h1-7,10,15H,8-9,11-12H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARXLBUVIRLGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the imidazolidinone ring: This step involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the fluorinated phenyl group: This step involves the use of a fluorinated benzene derivative, which is coupled with the imidazolidinone intermediate through a nucleophilic substitution reaction.

    Formation of the final benzamide structure: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antagonist of Toll-like receptor 7 (TLR7) and TLR8.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets. As an antagonist of Toll-like receptor 7 (TLR7) and TLR8, it can modulate immune responses by inhibiting the activation of these receptors. This inhibition can lead to reduced production of pro-inflammatory cytokines and other immune mediators.

Comparison with Similar Compounds

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

Flutolanil, a fungicidal benzamide, shares a benzamide backbone but differs in substituents: a trifluoromethyl group at position 2 and an isopropoxy-phenyl chain. The trifluoromethyl group enhances lipophilicity and resistance to metabolic degradation compared to the target compound’s fluorophenyl groups.

Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide)

Mepronil, another fungicide, lacks fluorine atoms but includes a methyl group at position 2 and an isopropoxy-phenyl moiety.

2-Fluoro-N-(6-fluoro-3-hydroxy-2-methyl-phenyl)-5-(3-fluorophenyl)benzamide

This compound, synthesized in , shares structural similarities with the target molecule, including multiple fluorine atoms and a hydroxy-phenyl group.

Imidazolidinone- and Imidazole-Containing Analogs

Imidazolyl Benzamides ()

Compounds such as N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b) incorporate imidazole and urea groups. While the target compound uses an imidazolidinone ring, these analogs employ a free imidazole, which may alter binding kinetics due to differences in basicity and hydrogen-bond donor capacity.

Triazole-Thiazole-Benzimidazole Hybrids ()

Compounds like 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) combine benzimidazole, triazole, and thiazole moieties. Though structurally distinct from the target compound, they highlight the role of fluorine in optimizing bioactivity. For instance, fluorophenyl-thiazole substituents in 9b improve membrane permeability and metabolic stability, a trait shared with the target molecule’s fluorinated design .

Structural and Functional Data Comparison

Compound Key Substituents Melting Point (°C) Biological Activity Synthetic Yield
Target Compound 2-fluoro, 3-fluorophenyl, imidazolidinone Not reported Pharmacological (inferred) 59%
Flutolanil 2-(trifluoromethyl), 3-isopropoxy Not reported Fungicidal (succinate dehydrogenase inhibition) Not reported
Mepronil 2-methyl, 3-isopropoxy Not reported Fungicidal Not reported
3b () 4-imidazolyl, 3,4-difluorophenyl urea Not reported Enzyme inhibition (assumed) Not reported
9b () 4-fluorophenyl-thiazole, triazole-benzimidazole 168–170 Antifungal/antimicrobial 72%

Key Research Findings and Implications

Fluorine Positioning: Fluorine at meta/para positions (e.g., 3-fluorophenyl in the target compound vs.

Heterocyclic Moieties: The imidazolidinone ring in the target compound may confer greater conformational stability than the imidazole or triazole groups in analogs, impacting pharmacokinetic profiles .

Synthetic Efficiency : The target compound’s 59% yield is moderate compared to 72% for 9b, suggesting room for optimization in coupling or purification steps .

Q & A

Q. What are the key structural features of 2-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide, and how do they influence its biological activity?

The compound features a fluorinated benzamide core linked to a substituted imidazolidinone moiety via a propyl chain. The 2-fluorophenyl group and 2-oxoimidazolidin-1-yl substituent are critical for its interactions with biological targets. Fluorine atoms enhance lipophilicity and metabolic stability, while the imidazolidinone ring may engage in hydrogen bonding or π-π stacking with enzymes or receptors. Substitution patterns in analogous compounds (e.g., 3-fluorobenzamide derivatives) correlate with enhanced neuropharmacological or anti-inflammatory activity .

Q. What synthetic routes are commonly employed to prepare fluorinated benzamide derivatives like this compound?

Multi-step synthesis typically involves:

Amide coupling : Reacting fluorobenzoic acid derivatives with amines (e.g., 3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propylamine) using coupling agents like EDC/HOBt.

Imidazolidinone formation : Cyclization of urea derivatives under basic conditions.

Purification : HPLC or column chromatography to isolate the product.
Key challenges include optimizing reaction yields (e.g., controlling temperature and solvent polarity) and avoiding side reactions like epimerization .

Q. How is the purity and structural integrity of this compound validated in research settings?

Analytical techniques include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing aromatic protons in the 2-fluorophenyl group).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% typically required).
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
    For example, in related benzamide derivatives, discrepancies between calculated and observed elemental analysis data (e.g., <0.4% deviation in C, H, N content) are used to confirm purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzamide derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural analogs. Strategies include:

  • Meta-analysis : Comparing data from multiple studies (e.g., anti-inflammatory vs. neuropharmacological assays) .
  • Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing the imidazolidinone with a thiazole) to isolate contributing groups.
  • Target validation : Using knock-out models or competitive binding assays to confirm specificity for receptors like serotonin or dopamine transporters .

Q. What experimental design considerations are critical for optimizing the compound’s pharmacokinetic properties?

  • Solubility : Use of co-solvents (e.g., DMSO/PBS mixtures) in in vitro assays to avoid precipitation.
  • Metabolic stability : Incubation with liver microsomes to assess CYP450-mediated degradation.
  • Blood-brain barrier (BBB) penetration : LogP values >2.5 (calculated via software like ChemAxon) are preferred for CNS-targeted activity.
    For example, analogs with a 2-oxoimidazolidin-1-yl group show improved BBB penetration compared to thiazolidinone derivatives .

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Catalyst screening : Testing palladium or copper catalysts for coupling steps to reduce byproducts.
  • pH control : Maintaining pH 7–8 during amide formation to prevent hydrolysis.
  • Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to enhance reproducibility.
    In one study, switching from THF to DMF increased yields of a similar benzamide derivative from 65% to 82% .

Q. What computational methods are used to predict the compound’s binding modes to biological targets?

  • Molecular docking : Software like AutoDock Vina to simulate interactions with proteins (e.g., kinase domains).
  • Molecular Dynamics (MD) simulations : Assessing binding stability over 100-ns trajectories.
  • Pharmacophore modeling : Identifying critical interaction points (e.g., fluorine-hydrogen bonds with ATP-binding pockets).
    For imidazo[1,2-a]pyridine derivatives, docking scores <−8.0 kcal/mol correlate with measurable IC50 values in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

Potential causes include:

  • Assay variability : Normalize data using internal controls (e.g., reference inhibitors).
  • Compound degradation : Validate stability under assay conditions via LC-MS.
  • Species differences : Compare human vs. murine receptor isoforms.
    For example, a 10-fold difference in IC50 for a related fluorobenzamide was traced to differences in cell membrane cholesterol content .

Methodological Resources

  • Synthetic protocols : Multi-step organic reactions with detailed condition optimization .
  • Analytical workflows : Combined NMR/HPLC/MS for structural elucidation .
  • Biological assays : Standardized protocols for receptor binding and metabolic stability testing .

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